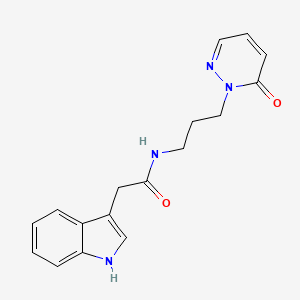
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as IPAPA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of IPAPA is not fully understood. However, it has been suggested that IPAPA exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. IPAPA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, IPAPA has been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and physiological effects:
IPAPA has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. IPAPA has also been found to exhibit anti-inflammatory and neuroprotective properties. It has been found to reduce the production of inflammatory mediators and protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPAPA has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. It is also relatively inexpensive compared to other therapeutic compounds. However, IPAPA has some limitations for lab experiments. It has low solubility in water, which can limit its use in in vivo experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on IPAPA. One direction is to further investigate its mechanism of action and identify the specific targets that it inhibits. Another direction is to explore its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Additionally, future research could focus on improving the solubility of IPAPA to enhance its in vivo efficacy.
Métodos De Síntesis
The synthesis of IPAPA involves the reaction of 3-(6-oxopyridazin-1(6H)-yl)propylamine with indole-3-acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure IPAPA.
Aplicaciones Científicas De Investigación
IPAPA has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. IPAPA has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has shown to have a potential therapeutic effect on Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(11-13-12-19-15-6-2-1-5-14(13)15)18-8-4-10-21-17(23)7-3-9-20-21/h1-3,5-7,9,12,19H,4,8,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQIPQBOXGNZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

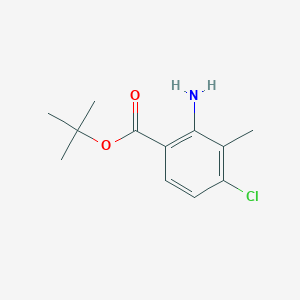
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)
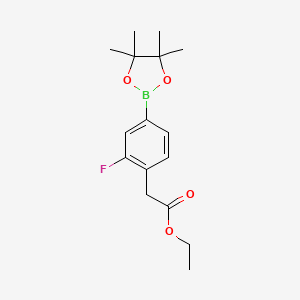

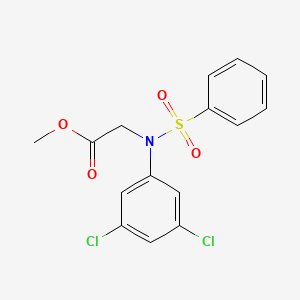

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)
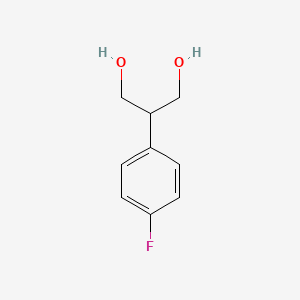


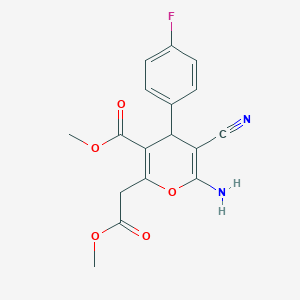
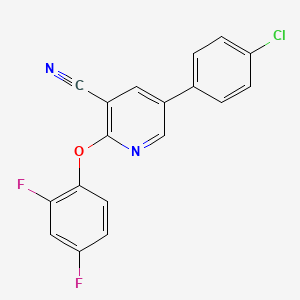
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2720042.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide](/img/structure/B2720043.png)